beta-Ccb

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Beta-Blockers:

- Beta-blockers work by blocking the beta-adrenergic receptors in the heart and blood vessels. This action reduces the effects of adrenaline (epinephrine), leading to a decrease in heart rate, blood pressure, and contractility of the heart muscle .

- Scientific research extensively explores beta-blockers for treating hypertension (high blood pressure) , angina (chest pain) , heart failure , and preventing complications after a heart attack .

Calcium Channel Blockers (CCBs):

- CCBs act by blocking the influx of calcium ions into smooth muscle cells of the blood vessels. This relaxation of the blood vessels leads to a decrease in blood pressure .

- Research on CCBs focuses on their application in treating hypertension , angina , certain types of arrhythmias (irregular heartbeats) , and Raynaud's disease (a condition affecting blood flow in the fingers and toes) .

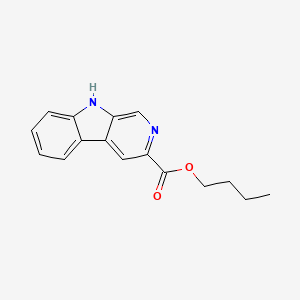

Beta-Carboline-3-carboxylate, commonly referred to as beta-Ccb, is a chemical compound with the molecular formula C₁₆H₁₆N₂O₂ and a molar mass of approximately 268.31 g/mol. It is classified as a ligand for benzodiazepine receptors and acts as an inverse agonist, which means it can inhibit the effects of benzodiazepines by binding to the same receptors without activating them. This compound is notable for its role in neuropharmacology and its potential implications in anxiety and seizure disorders .

Beta-Ccb exhibits significant biological activity, primarily through its interaction with the central nervous system. It has been shown to have proconvulsant and anxiogenic effects, indicating that it may increase anxiety levels and induce seizures under certain conditions. This activity is attributed to its role as an endogenous benzodiazepine binding inhibitor, which modulates neurotransmitter systems involved in anxiety and seizure pathways .

The synthesis of beta-Ccb typically involves several steps:

- Formation of Beta-Carboline: Starting from tryptophan or its derivatives, beta-carboline can be synthesized through cyclization reactions.

- Carboxylation: The beta-carboline intermediate is then subjected to carboxylation using carbon dioxide or other carboxylating agents to introduce the carboxylate functional group.

- Butylation: Finally, butyl groups are introduced through alkylation methods involving butyl halides.

These steps can be optimized based on specific laboratory conditions and desired yields .

Beta-Ccb has several applications in scientific research:

- Neuroscience Research: It is used to study the mechanisms of anxiety and seizure disorders due to its unique pharmacological profile.

- Drug Development: As a benzodiazepine receptor ligand, it serves as a lead compound for developing new anxiolytic or anticonvulsant medications.

- Biochemical Studies: It aids in understanding the interactions between endogenous ligands and their receptors in the brain .

Beta-Ccb shares structural similarities with other compounds in the beta-carboline family, which include:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Beta-Carboline | Contains a fused indole ring | Known for psychoactive properties |

| Alpha-Carboline | Similar ring structure but differs at position 1 | Exhibits different receptor affinities |

| Carboline-3-carboxylic Acid | Contains a carboxylic acid group | More polar; less lipophilic than beta-Ccb |

| Flumazenil | A benzodiazepine antagonist | Used clinically to reverse benzodiazepine overdose |

Beta-Ccb's uniqueness lies in its specific binding characteristics and inverse agonist properties, distinguishing it from other compounds that may act as agonists or neutral modulators at benzodiazepine receptors .

Precursor Selection and Reaction Optimization

The classical synthesis of beta-CCB relies on the strategic selection of appropriate precursors and careful optimization of reaction conditions. The primary synthetic route involves the esterification of beta-carboline-3-carboxylic acid with n-butanol under specific catalytic conditions [5]. This approach requires beta-carboline-3-carboxylic acid as the key starting material, which itself can be prepared through various established methodologies including Pictet-Spengler condensation of tryptophan derivatives [6] [7].

The precursor selection process involves several critical considerations. L-tryptophan serves as the fundamental building block, providing the indole moiety essential for beta-carboline formation [8] [7]. The amino acid undergoes Pictet-Spengler reaction with formaldehyde in glacial acetic acid to generate the initial beta-carboline framework [7]. Subsequently, the carboxylic acid functionality is protected through methylation using methanol in the presence of sulfuric acid catalyst [7].

Reaction optimization parameters include temperature control, typically maintained at elevated temperatures around 210-212°C for the final esterification step [5]. The process involves treatment of beta-carboline-3-carboxylic acid with sodium hydroxide and n-butanol, followed by addition of thionyl chloride as the activating agent [5]. The reaction mixture is refluxed for approximately 6 hours to ensure complete conversion [5].

The optimization protocol includes pH adjustment to 8.0 using sodium bicarbonate solution, which facilitates product isolation and purification [5]. The organic phase is extracted with ethyl acetate, washed with water and brine, then dried over anhydrous sodium sulfate [5]. The crude product undergoes column chromatography purification using ethyl acetate as eluent, followed by recrystallization from ethyl ether/petroleum ether mixture in a 2:5 ratio [5].

Condensation and Cyclization Techniques

The formation of beta-carboline scaffolds relies fundamentally on condensation and cyclization reactions, with the Pictet-Spengler reaction representing the most widely employed methodology [9] [10] [8]. This transformation involves the condensation of tryptamine derivatives with aldehydes or ketones, followed by intramolecular cyclization to form the characteristic tricyclic beta-carboline framework [10] [8].

The Pictet-Spengler mechanism proceeds through initial formation of an iminium ion intermediate via condensation between the electron-rich tryptamine derivative and the carbonyl compound [10]. The iminium species undergoes nucleophilic attack by the indole C3 position, resulting in 6-endo-trig cyclization to generate tetrahydro-beta-carboline products [10]. Subsequent oxidative aromatization yields the fully aromatic beta-carboline structure [9] [10].

Acid catalysis plays a crucial role in facilitating both the condensation and cyclization steps. Common acid catalysts include trifluoroacetic acid, p-toluenesulfonic acid, and hydrochloric acid [10] [8]. The choice of acid catalyst significantly influences reaction rate, yield, and stereochemical outcome [10]. Trifluoroacetic acid demonstrates particular effectiveness for achieving high yields under mild conditions [11].

Alternative condensation approaches include the Bischler-Napieralski reaction, which involves cyclization of N-acylated tryptamine derivatives [12] [13] [14]. This methodology requires initial amide formation between tryptamine and carboxylic acid derivatives, followed by cyclodehydration using phosphorus oxychloride or similar dehydrating agents [12] [14]. The Bischler-Napieralski approach typically generates dihydro-beta-carboline intermediates that require subsequent oxidation to achieve full aromatization [14].

Recent developments in condensation chemistry include the use of hexafluoro-2-propanol as both solvent and catalyst for Pictet-Spengler reactions [10]. This approach eliminates the need for additional acid catalysts while providing excellent yields and simplified purification procedures [10]. The reaction proceeds efficiently under reflux conditions, with the low boiling point of hexafluoro-2-propanol facilitating product isolation through simple distillation [10].

Advanced Synthetic Strategies

Stereoselective Synthesis and Enantiomeric Control

Stereoselective synthesis of beta-carboline derivatives has emerged as a critical area of research, particularly for applications requiring enantiomerically pure compounds [8] [11] [15]. The asymmetric Pictet-Spengler reaction represents the most extensively studied approach for achieving stereocontrol in beta-carboline synthesis [8] [11].

Chiral auxiliary strategies have been successfully implemented to achieve high levels of enantioselectivity [8]. The use of L-tryptophan derivatives as starting materials provides inherent stereochemical bias, with the natural amino acid configuration directing the stereochemical outcome of cyclization reactions [8]. Under kinetic control conditions, the reaction typically favors formation of cis-configured products, while thermodynamic conditions promote trans-isomer formation [8].

Chiral phosphoric acid catalysis has demonstrated exceptional effectiveness for asymmetric beta-carboline synthesis [15]. These organocatalysts provide both Brønsted acid activation for the carbonyl component and chiral environment for stereocontrol [15]. The catalytic system enables high enantioselectivity across diverse substrate combinations, including both aromatic and aliphatic aldehydes [15].

Temperature and reaction conditions significantly influence stereochemical outcomes [11]. Kinetically controlled conditions, typically achieved at lower temperatures, favor formation of cis-tetrahydro-beta-carbolines with remarkably high stereocontrol [11]. The stereoselectivity can be further enhanced through judicious choice of solvent systems and catalyst loading [11].

Enantiomeric control strategies also include the use of chiral carbamate auxiliaries attached to the tryptamine nitrogen [8]. These auxiliaries provide facial selectivity during cyclization, with bulky substituents directing approach of the electrophile to the less hindered face [8]. Subsequent auxiliary removal typically requires harsh conditions such as lithium aluminum hydride reduction [8].

Green Chemistry and Catalytic Approaches

Green chemistry principles have been increasingly incorporated into beta-carboline synthesis methodologies, focusing on environmentally benign solvents, catalysts, and reaction conditions [16] [17]. Deep eutectic solvents have emerged as particularly promising green alternatives to conventional organic solvents [16].

Electrochemical synthesis represents a significant advancement in green beta-carboline chemistry [16]. The electrochemical approach utilizes choline chloride/ethylene glycol deep eutectic solvent systems that serve simultaneously as solvent, catalyst, and electrolyte [16]. This methodology eliminates the need for hazardous acid catalysts while significantly reducing reaction times to approximately 90 minutes [16]. The electrochemical conditions promote both Schiff base formation and subsequent cyclization through controlled electron transfer processes [16].

The electrochemical methodology demonstrates excellent scalability, with gram-scale reactions affording products in excellent yields [16]. The deep eutectic solvent can be recovered and reused multiple times without significant loss of catalytic activity [16]. The approach also enables precise control over reaction selectivity through modulation of current density and electrode materials [16].

Transition metal catalysis has provided additional green chemistry solutions for beta-carboline synthesis [17] [18]. Manganese-catalyzed dehydrogenative coupling reactions enable direct synthesis of tetrahydro-beta-carbolines from alcohols and tryptamine derivatives [17]. This approach eliminates the need for preformed aldehydes, utilizing readily available and stable alcohol starting materials [17].

The manganese catalytic system employs earth-abundant metal catalysts in combination with weak base activation [17]. The reaction proceeds through in situ alcohol dehydrogenation to generate reactive aldehyde intermediates, which immediately undergo Pictet-Spengler cyclization [17]. This tandem process provides excellent atom economy and eliminates waste associated with aldehyde handling and storage [17].

Biocatalytic approaches represent the ultimate expression of green chemistry principles in beta-carboline synthesis [19]. Enzymatic methodologies utilize naturally occurring or engineered enzymes to catalyze specific steps in beta-carboline formation [19]. These biocatalytic systems operate under mild aqueous conditions at physiological temperatures and pH values [19].

Scalability and Industrial Production Challenges

The translation of laboratory-scale beta-carboline synthesis to industrial production presents numerous technical and economic challenges [20] [21]. Scalability considerations encompass reaction engineering, equipment requirements, safety protocols, and economic viability [20] [22].

Industrial-scale production of beta-carbolines requires robust synthetic methodologies capable of delivering consistent yields and product quality across large batch sizes [20]. The classical esterification approach for beta-CCB synthesis, while well-established, presents challenges related to high temperature requirements and aggressive reaction conditions [5]. Operating temperatures of 210-212°C necessitate specialized high-temperature reactor systems with appropriate heat transfer capabilities [5].

Process intensification strategies have been developed to address scalability limitations [21]. Continuous flow synthesis methodologies enable improved heat and mass transfer compared to traditional batch processes [21]. The use of microreactor technology allows precise control over reaction parameters while maintaining high throughput [21]. These approaches are particularly beneficial for highly exothermic reactions or processes requiring precise temperature control [21].

Catalyst recovery and recycling represent critical considerations for industrial viability [21]. Heterogeneous catalyst systems enable straightforward separation and reuse, reducing both operational costs and environmental impact [21]. The development of supported catalysts for beta-carboline synthesis has demonstrated excellent stability and recyclability over multiple reaction cycles [21].

Waste management and environmental considerations significantly impact industrial feasibility [20]. Traditional synthesis approaches often generate substantial quantities of organic waste and require harsh chemicals [20]. Green chemistry alternatives, including electrochemical and biocatalytic methodologies, offer improved environmental profiles but may present challenges related to process scale-up and equipment costs [16] [19].

Economic factors play a decisive role in determining industrial viability [20]. Raw material costs, energy consumption, labor requirements, and capital equipment expenses must be carefully balanced against product value and market demand [20]. The specialized nature of beta-carboline applications may limit market size, requiring high-value applications to justify production costs [20].

Quality control and regulatory compliance represent additional challenges for industrial production [20]. Pharmaceutical and research applications demand extremely high purity standards, necessitating sophisticated analytical methods and purification technologies [20]. The development of scalable purification processes, including crystallization and chromatographic separations, requires significant process development efforts [20].

Supply chain considerations include raw material availability and price volatility [20]. The dependence on tryptophan derivatives as starting materials links beta-carboline production costs to amino acid market fluctuations [20]. Diversification of synthetic approaches and precursor sources can help mitigate supply chain risks [20].